Brevetoxin B Brevetoxin B Brevetoxin B is a ciguatoxin.
Brevetoxin B is a natural product found in Karenia brevis with data available.
Brevetoxin-B (BTX-B, 1), produced by the red tide organism, Gymnodium breVe Davis, is the first member of marine polycyclic ethers to be structurally elucidated and one of the most potent neurotoxins. The structural feature of this compound is a trans-fused polycyclic ether ring system with 23 stereocenters, which contains six-, seven-, and eight-membered ether rings, three carbon-carbon double bonds, one hydroxyl group, and two carbonyl groups (A3250).
Brand Name: Vulcanchem
CAS No.: 79580-28-2
VCID: VC20752334
InChI: InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
SMILES: CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Molecular Formula: C50H70O14
Molecular Weight: 895.1 g/mol

Brevetoxin B

CAS No.: 79580-28-2

Cat. No.: VC20752334

Molecular Formula: C50H70O14

Molecular Weight: 895.1 g/mol

Purity: ≥ 95 % (HPLC)

* For research use only. Not for human or veterinary use.

Brevetoxin B - 79580-28-2

CAS No. 79580-28-2
Molecular Formula C50H70O14
Molecular Weight 895.1 g/mol
IUPAC Name 2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Standard InChI InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
Standard InChI Key LYTCVQQGCSNFJU-FGRVLNGBSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C
SMILES CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Canonical SMILES CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Appearance Crystalline solid in sealed ampoule under vacuum

Chemical Structure and Properties

Brevetoxin B, also referred to as PbTx-2 in scientific literature, possesses a distinctive chemical structure that defines its biological activity . The molecular formula of Brevetoxin B is C50H70O14 with a molecular weight of 894.5 daltons . The structure features 11 interconnected rings forming a ladder-like arrangement that is characteristic of polyether toxins .

The complex molecular architecture of Brevetoxin B can be divided into three primary structural segments:

  • A relatively rigid four-ring system (H-K rings)

  • An A-ring lactone functionality that is critical for biological activity

  • A B-G ring region with limited flexibility

A key structural feature of Brevetoxin B is the terminal α,β-unsaturated aldehyde side chain, which contributes significantly to its reactivity . The lactone function in the A-ring is particularly noteworthy as it is thought to be responsible for much of the compound's biological activity .

Table 1. Chemical Properties of Brevetoxin B (PbTx-2)

PropertyValue
Molecular FormulaC50H70O14
Molecular Weight894.5 daltons
Number of Rings11
Key Functional GroupsLactone (A-ring), α,β-unsaturated aldehyde (side chain)
Structure TypeFused-ring polyether
Log P (Lipophilicity)6.4
Producer OrganismKarenia brevis

The lipophilic nature of Brevetoxin B, indicated by its log P value of 6.4, enables it to cross cell membranes and accumulate in tissues, which contributes to its toxicological profile and persistence in biological systems .

Sources and Occurrence

Brevetoxin B is primarily produced by the dinoflagellate Karenia brevis, which is responsible for red tide blooms particularly common in the Gulf of Mexico and along the Florida coast . K. brevis has been identified as the most significant producer of Brevetoxin B, although other species of the genus Karenia may also produce this toxin .

During algal bloom events, Brevetoxin B and its derivatives can be released into the water and become aerosolized through wave action, creating potential exposure risks for coastal populations . Environmental monitoring has identified PbTx-2 (Brevetoxin B) and PbTx-3 (a reduced form of Brevetoxin B) as the most common analogs found in water and aerosols during red tide events .

The presence of Brevetoxin B in the environment follows seasonal and geographical patterns associated with K. brevis blooms. These blooms are influenced by various environmental factors including temperature, salinity, nutrient availability, and water currents . Climate change and anthropogenic activities affecting coastal water quality may potentially alter the frequency and intensity of Brevetoxin B-producing algal blooms.

Biological Activity and Mechanism of Action

Brevetoxin B exhibits its primary biological activity through specific binding to voltage-sensitive sodium channels (VSSCs) in nerve and muscle cell membranes . This interaction disrupts normal ion channel function, which is critical for cellular excitability and proper nervous system functioning.

The binding of Brevetoxin B to site 5 on the sodium channel alters the channel's properties in several ways:

  • Shifts the activation potential to more negative values

  • Prolongs the mean open time of the channel

  • Inhibits normal channel inactivation

  • Creates subconductance states leading to persistent depolarization

These effects collectively result in excessive sodium influx into affected cells, disrupting the normal electrical signaling essential for proper nervous system and muscle function. The specificity and potency of this interaction are determined by the unique structural features of Brevetoxin B, particularly the rigid four-ring system and the A-ring lactone .

Intriguingly, research has identified compounds from the same organism, K. brevis, that can act as antagonists to Brevetoxin B. One such compound is brevenal, which has been shown to counteract the effects of brevetoxins in neuronal and pulmonary model systems .

Toxicological Effects

Effects on Marine Organisms

Brevetoxin B demonstrates significant toxicity to various marine organisms, with fish being particularly susceptible. Studies involving Japanese rice fish (medaka) have shown that exposure to the type B brevetoxin PbTx-3 (closely related to PbTx-2) during embryonic development results in severe adverse effects including:

  • Cardiovascular abnormalities (persistent tachycardia)

  • Hyperkinetic twitches and sustained convulsions

  • Spinal curvature

  • Clumping of erythrocytes

  • Decreased hatching success

The lethal dose (LD50) of PbTx-3 in fish embryos has been determined to be approximately 4.0 ng/egg . The toxin appears to specifically affect developmental processes, with exposed fish embryos often experiencing abnormal hatching patterns that frequently result in death .

Mammalian Toxicity

In mammals, including humans, Brevetoxin B can cause a range of adverse effects depending on the route of exposure. Research in rats has demonstrated that Brevetoxin B has in vivo clastogenic activity, causing DNA fragmentation in liver cells after intratracheal administration . When rats were exposed to 45 μg/kg of Brevetoxin B intratracheally, a two to three-fold increase in DNA in comet tails was observed, indicating significant DNA damage .

Despite its ability to cause DNA breakage, Brevetoxin B and its epoxide metabolite have been shown to lack mutagenic potential as assessed by the Ames 98/100 mutagenesis assay. Testing across a concentration range from 0.064 to 200 μg/mL failed to induce histidine revertants, even after oxidative metabolism with Aroclor 1259-induced rat liver microsomes .

Human exposure to Brevetoxin B primarily occurs through:

  • Inhalation of aerosolized toxins during red tide events

  • Ingestion of contaminated shellfish (leading to Neurotoxic Shellfish Poisoning)

  • Direct contact with contaminated water

Symptoms of exposure include respiratory irritation, bronchoconstriction, and potentially more severe effects in individuals with pre-existing respiratory conditions such as asthma .

Detection Methods

Accurate detection of Brevetoxin B is essential for monitoring environmental samples and assessing human exposure. Multiple analytical approaches have been developed for this purpose, with enzyme-linked immunosorbent assay (ELISA) being one of the most widely used methods .

A validated ELISA method has been developed to detect brevetoxins in human plasma, with a detection range from 0.0400 to 2.00 ng/mL . This method demonstrates cross-reactivity with multiple Brevetoxin B backbone analogs, making it suitable for detecting various forms of the toxin that may be present during exposure events.

Table 2. Cross-Reactivity of ELISA Method with Brevetoxin Analogs

Brevetoxin AnalogCross-Reactivity (%)
PbTx-3 (standard)100
PbTx-229.6
PbTx-944.1
PbTx-10.173
PbTx-B5144
Deoxy PbTx-2*133
PbTx-5*127
PbTx-6*13

*Values reported from the ELISA kit data sheet

The differential cross-reactivity observed is likely due to structural variations among the analogs, highlighting the importance of considering multiple toxin forms when assessing exposure risks .

Derivatives and Analogs

Brevetoxin B serves as the backbone for several naturally occurring derivatives and analogs that exhibit varying levels of toxicity and biological activity. These compounds differ in their functional groups, which can significantly affect their potency and specific effects.

Table 3. Brevetoxin B Derivatives and Their Properties

DerivativeAlternative NamesMolecular FormulaMolecular WeightLog PDescription
BTX-2 (PbTx-2)T47; GB-2, T34, BTX-BC50H70O14894.56.4Parent Brevetoxin B structure
BTX-3 (PbTx-3)GB-3; T17; Dihydro-BTX-BC50H72O14896.56.4Aldehyde-reduced PbTx-2
BTX-5 (PbTx-5)GB-5C52H72O15936.57.1Acetylated PbTx-2
BTX-6 (PbTx-6)GB-6C50H70O15910.57.327,28 epoxide of PbTx-2
Open A-ring BTX-3Open A-ring PbTx-3C50H74O15914.5-Modified A-ring structure

The structural variations among these derivatives result in different binding affinities to voltage-sensitive sodium channels and consequently different toxicological profiles . For example, studies have demonstrated different cardiovascular effects between type A and type B brevetoxins, with PbTx-3 (a Brevetoxin B derivative) causing persistent tachycardia in fish embryos, while PbTx-1 (a type A brevetoxin) induced bradycardia with delayed onset .

The differential effects of these derivatives highlight the importance of considering the specific toxin profile present during red tide events, as the combination of different brevetoxin forms may result in complex toxicological outcomes .

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